
(Propylamino)-N-(4-pyridylmethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Propylamino)-N-(4-pyridylmethyl)formamide, also known as PPME, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. PPME belongs to the class of formamidine compounds and has a molecular weight of 204.28 g/mol.
作用機序
The mechanism of action of (Propylamino)-N-(4-pyridylmethyl)formamide is not yet fully understood. However, studies have shown that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This compound also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. This compound also reduces the levels of inflammatory cytokines and inhibits the growth and proliferation of cancer cells. This compound has also been shown to have a protective effect on the liver and kidney.
実験室実験の利点と制限
(Propylamino)-N-(4-pyridylmethyl)formamide has several advantages for lab experiments. This compound is easy to synthesize, and the yield obtained through the synthesis method is high. This compound is also stable and can be stored for a long time without degrading. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which makes it difficult to administer in vivo. This compound also has a low bioavailability, which limits its therapeutic potential.
将来の方向性
There are several future directions for the research on (Propylamino)-N-(4-pyridylmethyl)formamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-tumor properties and induces apoptosis in cancer cells. Further research is needed to determine the efficacy and safety of this compound as a cancer treatment. Another direction is to investigate the potential of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of the NF-κB signaling pathway. Further research is needed to determine the potential of this compound as an anti-inflammatory agent. Finally, future research should focus on improving the bioavailability of this compound to enhance its therapeutic potential.
Conclusion
This compound is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. This compound has anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. This compound is easy to synthesize, stable, and has several biochemical and physiological effects. However, this compound has some limitations for lab experiments, including low bioavailability and water insolubility. Future research should focus on investigating the potential of this compound as a therapeutic agent for cancer and inflammation and improving its bioavailability to enhance its therapeutic potential.
合成法
(Propylamino)-N-(4-pyridylmethyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with propylamine in the presence of formic acid. The reaction results in the formation of this compound, which can be purified using column chromatography. The yield of this compound obtained through this method is high, and the purity is also satisfactory.
科学的研究の応用
(Propylamino)-N-(4-pyridylmethyl)formamide has been the subject of several scientific studies due to its potential therapeutic properties. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
特性
IUPAC Name |
1-propyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPQFWETXGLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

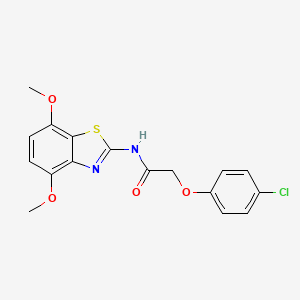
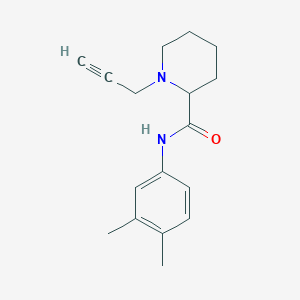
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
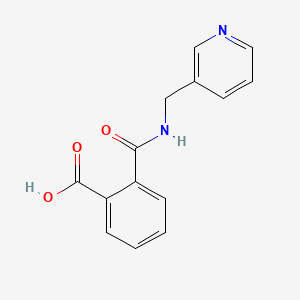
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
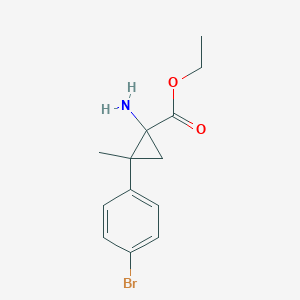

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
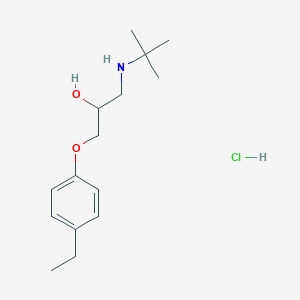
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)
